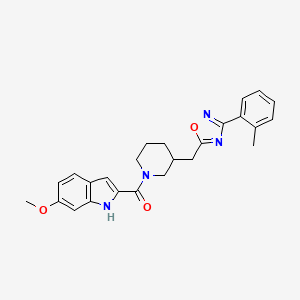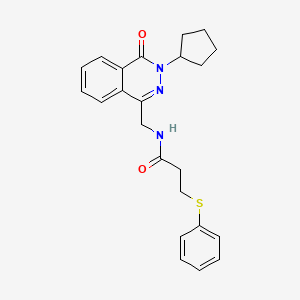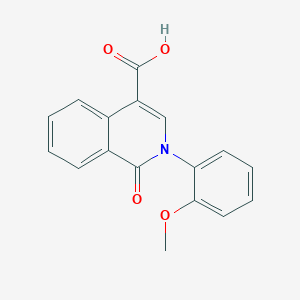
2-(4-(2-Oxooxazolidin-3-yl)phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-(2-Oxooxazolidin-3-yl)phenyl)acetic acid” is a chemical compound with the molecular formula C11H11NO4 . It is related to a class of compounds known as oxazolidines, which are five-membered rings containing an oxygen, a nitrogen, and three carbon atoms . This compound is also related to phenylacetic acids, which are compounds containing a phenylacetic acid moiety, which consists of a phenyl group substituted at the second position by an acetic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of a series of 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones, which involved the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s Acid . Another study reported the synthesis of rivaroxaban, a related compound, using a linear approach that involves condensation of morpholin-3-one with fluoro nitrobenzene .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered oxazolidine ring attached to a phenylacetic acid moiety . The compound has a molecular weight of 221.21 . A related compound, 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid, has been reported to crystallize in the monoclinic space group P 2 1 / n with unit cell parameters a = 4.8114 (2) Å, b = 12.1265 (5) Å, c = 14.2881 (6) Å, and β = 92.845 (1)° .
Physical And Chemical Properties Analysis
“this compound” is a chemical compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 . Further physical and chemical properties of this compound are not well-documented in the literature.
Applications De Recherche Scientifique
Synthetic Routes and Chemical Properties
The synthetic chemistry involving compounds related to "2-(4-(2-Oxooxazolidin-3-yl)phenyl)acetic acid" has been explored for the development of novel heterocyclic compounds. For instance, the synthesis and structural properties of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones were investigated, highlighting a method that could potentially be adapted for synthesizing related compounds (Issac & Tierney, 1996). This research indicates the versatility of synthetic routes involving chloral and substituted anilines, which may be relevant for synthesizing derivatives of "this compound".
Pharmacological Research
The review on hydantoin derivatives emphasizes their importance in medicinal chemistry due to their diverse biological activities, which could suggest potential pharmacological applications for similarly structured compounds like "this compound" (Shaikh et al., 2023). Hydantoin and its hybrids are highlighted for their therapeutic and agrochemical applications, suggesting that research into "this compound" could uncover novel biological activities.
Environmental Applications
The degradation of environmental pollutants through advanced oxidation processes (AOPs) is a critical area of research. A study on the degradation of acetaminophen by AOPs, which outlines the pathways, by-products, and toxicity of degradation products, could inform environmental applications of related chemical compounds (Qutob et al., 2022). While not directly related, the methodologies and insights from this research could be relevant for understanding the environmental fate and treatment of waste containing "this compound".
Mécanisme D'action
Mode of Action
Based on its structural similarity to other oxazolidinone compounds, it may interact with its targets through hydrogen bonding and hydrophobic interactions .
Pharmacokinetics
Therefore, its bioavailability, half-life, and clearance rate are currently unknown .
Result of Action
Given the lack of specific information, it is difficult to predict the compound’s potential therapeutic or toxic effects .
Propriétés
IUPAC Name |
2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-10(14)7-8-1-3-9(4-2-8)12-5-6-16-11(12)15/h1-4H,5-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCWJYWZNGZHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Ethyl-5-fluoro-6-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2775218.png)
![4-(4-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}benzenesulfonyl)morpholine](/img/structure/B2775220.png)
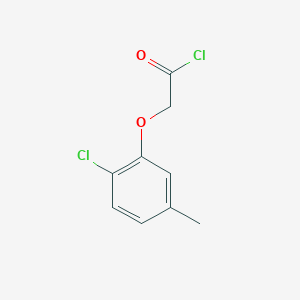
![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2775223.png)
![[1-(2-Fluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2775225.png)
![4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2775228.png)
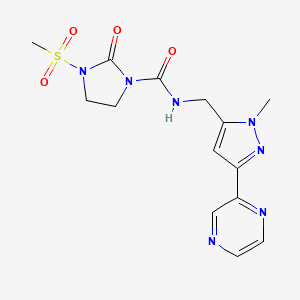
![2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one](/img/structure/B2775231.png)
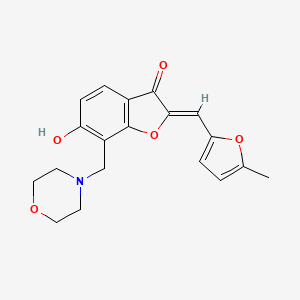
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-ethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2775233.png)
